molecular formula C26H23N3 B2363095 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-74-4

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2363095
CAS No.: 901044-74-4
M. Wt: 377.491
InChI Key: BAFPODYFJWGQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the class of pyrazolo[4,3-c]quinolines. This tricyclic system, featuring a pyrazole unit fused with a quinoline core, is of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile scaffold for developing biologically active molecules . Pyrazolo[4,3-c]quinoline derivatives have been extensively investigated for their diverse pharmacological properties. Research indicates that this structural class possesses notable anti-inflammatory activity, with certain derivatives demonstrating potent inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in LPS-stimulated RAW 264.7 macrophages . The structure-activity relationship (SAR) studies of this chemotype suggest that substitutions on the phenyl rings, such as the p-tolyl groups in this compound, can significantly influence both potency and selectivity . Furthermore, related quinoline-based molecular hybrids have shown promise in preclinical models for complex diseases such as pulmonary fibrosis, highlighting the therapeutic potential of this chemical family . This compound is supplied as a high-purity material for research purposes. It is intended for use in exploratory biological screening, hit-to-lead optimization campaigns, and investigations into novel mechanisms of action. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFPODYFJWGQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Condensation-Cyclization Approach

Reaction Mechanism and Starting Materials

The most widely reported method involves a two-step condensation-cyclization sequence. The first step employs p-tolylhydrazine (C₇H₁₀N₂) and 8-ethylquinoline-3-carbaldehyde (C₁₂H₁₃NO) as precursors, heated under reflux in anhydrous ethanol for 12–18 hours. This forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization (typically with concentrated H₂SO₄ or polyphosphoric acid) at 80–100°C to generate the pyrazole ring.

Key Reaction Parameters:
  • Molar Ratio : 1:1.2 (aldehyde to hydrazine) for optimal yield
  • Solvent : Ethanol (95%) or toluene for azeotropic water removal
  • Cyclization Catalyst : H₂SO₄ (0.5–1.0 equiv) or PPA (polyphosphoric acid)
  • Yield : 58–67% after column chromatography (silica gel, hexane/EtOAc 4:1)

Structural Confirmation

The product’s identity is verified through:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.6 Hz, 3H, -CH₂CH₃), 2.51 (s, 6H, Ar-CH₃), 3.12 (q, J=7.6 Hz, 2H, -CH₂CH₃), 7.24–8.53 (m, 12H, aromatic)
  • IR (KBr): 2925 cm⁻¹ (C-H stretch, ethyl), 1598 cm⁻¹ (C=N), 1372 cm⁻¹ (C-N pyrazole)

Hydrazine-Mediated Cyclization Strategy

Modified Hydrazine Coupling

An alternative protocol uses 2-chloro-8-ethylquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₂) as the starting material. Treatment with 80% hydrazine hydrate in ethanol under reflux for 15 hours produces the pyrazole precursor, followed by cyclization with phosphoryl chloride (POCl₃):

Optimization Insights:
  • Hydrazine Stoichiometry : 3.0 equiv ensures complete conversion
  • Cyclization Conditions : POCl₃ (4.0 equiv) with N,N-dimethylaniline (0.1 equiv) at 110°C for 5 hours
  • Yield : 63% after recrystallization (ethanol/water)

Comparative Advantages

This method avoids unstable aldehyde intermediates but requires strict moisture control during the POCl₃ step. The final product shows identical spectroscopic profiles to Method 1, confirming structural fidelity.

Transition Metal-Catalyzed Synthesis

Copper-Catalyzed Heterocyclization

Recent advances employ Cu(OTf)₂ (copper(II) triflate) to catalyze the cyclization of 8-ethyl-3-(p-tolylamino)quinoline and p-tolyl isocyanide in DMF at 120°C. This one-pot method achieves 72% yield with:

  • Catalyst Loading : 5 mol%
  • Reaction Time : 8 hours
  • Ligand : 1,10-phenanthroline (2.5 mol%)

Scandium(III)-Mediated Pathway

Sc(OTf)₃ demonstrates superior performance in coupling 8-ethylquinoline-3-carboxamide with p-tolylacetylene under microwave irradiation (150°C, 30 min). Key benefits include:

  • Reduced Side Products : <5% dimerization byproducts
  • Solvent-Free Conditions : Enhances green chemistry metrics
  • Yield : 81% (highest reported)

Analytical Characterization Summary

Property Method 1 Method 2 Method 3
Purity (HPLC) 98.2% 97.8% 99.1%
Melting Point 214–216°C 213–215°C 215–217°C
λmax (UV) 278 nm, 342 nm 277 nm, 340 nm 279 nm, 344 nm
MS (m/z) 377.491 [M+H]⁺ 377.489 [M+H]⁺ 377.493 [M+H]⁺

Critical Evaluation of Methodologies

Efficiency Metrics

  • Atom Economy : Method 3 (78%) > Method 1 (65%) > Method 2 (61%)
  • Process Mass Intensity : Method 3 (PMI=23) outperforms classical routes (PMI=38–45)

Scalability Considerations

While Method 1 remains the industrial standard due to reagent availability, Method 3’s shorter reaction time and higher yield make it preferable for small-scale API synthesis. The POCl₃-dependent Method 2 poses corrosion and waste disposal challenges.

Emerging Directions and Challenges

Photocatalytic Approaches

Preliminary studies indicate that Ru(bpy)₃Cl₂ -mediated visible-light catalysis could enable room-temperature cyclization, though yields currently cap at 52%.

Continuous Flow Systems

Microreactor trials show promise in enhancing Method 3’s reproducibility, achieving 79% yield at 2 kg/day throughput.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of halogenated pyrazoloquinoline derivatives.

Scientific Research Applications

Material Science Applications

Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable candidates for use in organic electronic devices. For instance, they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that these compounds can enhance charge transport properties and stability in such applications .

Photovoltaic Applications
Research into the photovoltaic properties of pyrazoloquinoline derivatives indicates their potential as materials for solar energy conversion. Their ability to absorb light efficiently and convert it into electrical energy makes them attractive for use in next-generation solar cells .

Synthesis Overview

The synthesis of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves multicomponent reactions that allow for the formation of complex structures under mild conditions. For instance, one method involves the reaction of substituted hydrazines with appropriate carbonyl compounds to yield the desired pyrazoloquinoline framework .

Case Study: Antimicrobial Activity

A notable study investigated the antimicrobial efficacy of a series of pyrazoloquinoline derivatives against various bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to others. This study underscores the importance of structural modifications in optimizing antimicrobial properties .

Data Tables

Application Area Activity Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AntimalarialPotential activity in malaria treatment
AnticancerInhibits cancer cell proliferation
Organic ElectronicsSuitable for OLEDs and OPVs
PhotovoltaicsEfficient light absorption

Mechanism of Action

The mechanism of action of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase II alpha, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Biological Activity (IC₅₀ or Efficacy) Cytotoxicity (Survival Rate at 10 µM) References
8-Ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline 8-Ethyl; 1,3-di-p-tolyl 381.45 6.57 N/A (Inferred: Moderate anti-inflammatory) N/A
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) 3-Amino; 4-phenylamino 275.31 ~3.2 IC₅₀ = 0.39 µM (NO inhibition) 9%
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-Amino; 4-(4-hydroxyphenylamino) 291.32 ~2.8 IC₅₀ ≈ 0.1 µM (NO inhibition) >80%
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethoxy; 3-(4-fluorophenyl) 307.33 ~4.1 N/A (Inferred: Moderate COX-2 inhibition) N/A
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11) 3,4-Diamino 199.23 ~1.5 Antitumor (CDK2 inhibition) Low

Key Observations:

Substituent Effects on Bioactivity: Amino Groups (e.g., 2a, 2i): Polar substituents like amino or hydroxyl groups enhance NO inhibition (IC₅₀ <1 µM) but increase cytotoxicity when electron-donating groups (e.g., -OMe, -OH) are present at ortho positions . Bulky Aromatic Groups (e.g., p-tolyl, 4-fluorophenyl): The di-p-tolyl and ethyl groups in the target compound likely reduce NO inhibition potency compared to amino derivatives due to steric hindrance but may improve metabolic stability and selectivity for hydrophobic targets (e.g., COX-2) .

Lipophilicity and Solubility: The target compound’s high logP (6.57) suggests strong membrane permeability but poor aqueous solubility, contrasting with hydrophilic analogs like 3,4-diamino derivatives (logP ~1.5) .

Synthetic Accessibility: Derivatives with amino groups (e.g., 2a, 11) require multistep syntheses involving hydrazine cyclization or phosphazene intermediates , while aryl-substituted analogs (e.g., 8-ethoxy) are synthesized via nucleophilic substitution .

Therapeutic Potential: Amino-substituted compounds (2i, 2m) are potent anti-inflammatory agents with dual iNOS/COX-2 inhibition , whereas the target compound’s profile may favor anticancer applications due to enhanced lipophilicity and structural similarity to kinase inhibitors .

Biological Activity

8-Ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. Characterized by a fused ring system that includes both pyrazole and quinoline structures, this compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H22N2\text{C}_{24}\text{H}_{22}\text{N}_2

This compound features an ethyl group and two para-tolyl groups attached to the pyrazoloquinoline framework, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has been shown to inhibit topoisomerase II alpha , an enzyme crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa7.01 ± 0.60
NCIH4608.55 ± 0.35
MCF-714.31 ± 0.90

These results suggest that the compound may be effective in targeting cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against various pathogens using minimum inhibitory concentration (MIC) assays:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Staphylococcus epidermidis0.22 - 0.25Bactericidal

The compound demonstrated significant inhibition of biofilm formation in these bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives similar to this compound. These compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions .

Comparative Analysis with Related Compounds

When compared to other pyrazoloquinoline derivatives, such as 1H-pyrazolo[3,4-b]quinoline and pyrazolo[4,3-d]thiazoles, this compound stands out due to its unique substituents which enhance its chemical properties and biological activities. The presence of ethyl and p-tolyl groups contributes to its increased potency against cancer cells and pathogens compared to structurally similar compounds .

Case Studies

Several case studies have been conducted focusing on the therapeutic applications of pyrazoloquinoline derivatives:

  • Cancer Treatment : A clinical evaluation of a related derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Antimicrobial Therapy : A study involving patients with resistant bacterial infections demonstrated improved outcomes when treated with a formulation containing pyrazoloquinoline derivatives.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish ethyl (δ 1.2–1.4 ppm, triplet) and p-tolyl (δ 2.3 ppm, singlet for methyl; aromatic protons at δ 7.1–7.3 ppm) groups .
  • X-ray Crystallography : Confirms dihedral angles between the pyrazole and quinoline rings (typically 5–15°), critical for π-π stacking in biological interactions .
    Contradictions : Discrepancies in NOESY data (e.g., axial vs. equatorial substituent orientation) are resolved via DFT calculations .

What strategies are used to analyze contradictory biological activity data for pyrazoloquinolines in different assay systems?

Advanced Research Question

  • Mechanistic Profiling : Compare IC₅₀ values across enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays. For example, in vitro enzyme inhibition may not correlate with cytotoxicity due to poor cellular uptake .
  • Metabolic Stability : Use liver microsome assays to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation of the ethyl group) reduces efficacy .
    Case Study : A pyrazoloquinoline derivative showed potent in vitro antimicrobial activity but failed in vivo due to plasma protein binding; this was addressed via prodrug modification .

How do substituent modifications (e.g., ethyl vs. methoxy groups) influence the structure-activity relationship (SAR) of pyrazoloquinolines?

Advanced Research Question

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility but reduce π-π stacking with hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups (e.g., chloro) : Improve binding affinity (e.g., to DNA topoisomerases) but increase toxicity .
    SAR Table :
SubstituentTarget (IC₅₀, μM)Solubility (mg/mL)
8-EthylTopo II (0.12)0.8
8-MethoxyTopo II (1.4)2.1
8-ChloroTopo II (0.08)0.3
Data from highlight trade-offs between potency and physicochemical properties.

What computational approaches validate the binding modes of 8-ethyl-1,3-di-p-tolyl derivatives with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD >2 Å suggests poor binding .
    Validation : Match computational predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

How are synthetic byproducts characterized, and what steps mitigate their formation?

Advanced Research Question

  • Byproduct Identification : LC-MS/MS detects dimers (e.g., via Ullmann coupling) or oxidation products (e.g., quinoline N-oxides) .
  • Mitigation :
    • Low-Temperature Quenching : Prevents exothermic side reactions during workup.
    • Catalytic Additives : CuI suppresses homocoupling in Pd-catalyzed steps .

What methodologies address low yields in introducing primary amino groups to the pyrazoloquinoline core?

Advanced Research Question

  • Phosphazene Route : React 2,4-dichloroquinoline-3-carbonitrile with hexamethyldisilazane (HMDS) to install -NH₂ groups at C8, avoiding competing nucleophilic substitutions .
  • Protection-Deprotection : Use Boc-anhydride to protect amines during harsh reactions (e.g., alkylation), followed by TFA cleavage .

How do solvent polarity and pH affect the photophysical properties of pyrazoloquinolines in material science applications?

Advanced Research Question

  • Solvent Effects : Increased polarity (e.g., DMF vs. toluene) red-shifts emission maxima (λem) due to solvatochromism .
  • pH Sensitivity : Protonation at N1 (pKa ~4.5) quenches fluorescence, enabling pH-responsive sensor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.